5-(2-bromo-4,6-difluorophenyl)oxazole
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Overview
Description
5-(2-bromo-4,6-difluorophenyl)oxazole is a heterocyclic compound with the molecular formula C9H4BrF2NO and a molecular weight of 260.04 g/mol It features an oxazole ring substituted with a 2-bromo-4,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-4,6-difluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4,6-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-4,6-difluorophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxazole ring .
Scientific Research Applications
5-(2-bromo-4,6-difluorophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-(2-bromo-4,6-difluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromo-2,6-difluorophenyl)oxazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-(4-bromo-2,5-difluorophenyl)oxazole: Another closely related compound with distinct properties due to the different positions of the fluorine atoms.
Uniqueness
5-(2-bromo-4,6-difluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in certain applications, such as the development of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
5-(2-bromo-4,6-difluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-1-5(11)2-7(12)9(6)8-3-13-4-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQXLQLZDGUBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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